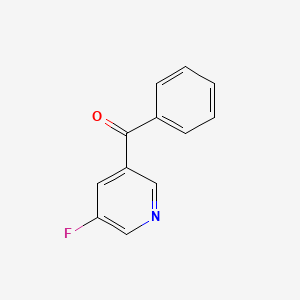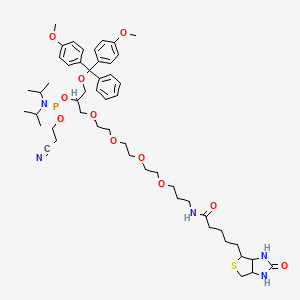
Biotin-teg cep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-TEG CE-Phosphoramidite is a compound used in the modification of oligonucleotides. It incorporates a biotin label with a triethylene glycol spacer, which can be added internally or at the 5’ end of an oligonucleotide. This compound is commonly used in detection systems in conjunction with streptavidin, a protein that binds strongly to biotin .
準備方法
Biotin-TEG CE-Phosphoramidite is synthesized through a series of chemical reactions. The synthetic route involves the protection of one hydroxyl group with a dimethoxytrityl (DMTr) group and the conversion of the other hydroxyl group into a phosphoramidite. The coupling time for the synthesis is typically 12-15 minutes, and most deprotection conditions are applicable. For optimal yield, oligonucleotides are prepared with the DMTr group on, which is removed after cleavage and deprotection .
化学反応の分析
Biotin-TEG CE-Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The compound can be used to add biotin to the 3’ or 5’ end of an oligonucleotide through substitution reactions.
Cleavage Reactions: The 1,2-diol configuration allows cleavage of the biotin TEG during deprotection.
Common reagents used in these reactions include dimethoxytrityl chloride (DMTr-Cl) for protection and phosphoramidite reagents for coupling. The major products formed from these reactions are biotin-labeled oligonucleotides.
科学的研究の応用
Biotin-TEG CE-Phosphoramidite has a wide range of applications in scientific research, including:
Detection of Proteins: It is used in nonradioactive immunoassays and cytochemical staining.
Cell Separation: The compound aids in the separation of cells by binding to streptavidin-coated surfaces.
Isolation of Nucleic Acids: It is used to isolate specific DNA/RNA sequences by hybridization.
Probing Conformational Changes: The compound is used to probe conformational changes in ion channels
作用機序
The mechanism of action of Biotin-TEG CE-Phosphoramidite involves the strong binding of biotin to streptavidin. The triethylene glycol spacer minimizes steric hindrance, facilitating the capture of biotin-labeled oligonucleotides onto streptavidin-coated surfaces. This binding is highly specific and strong, making it useful for various detection and isolation applications .
類似化合物との比較
Biotin-TEG CE-Phosphoramidite is unique due to its triethylene glycol spacer, which minimizes steric hindrance and enhances binding efficiency. Similar compounds include:
DesthioBiotin-TEG: Similar to Biotin-TEG but without the thiol group.
Biotin Azide: This biotin carries modifications of reactive azide groups and is used in click chemistry for specific labeling applications.
Biotin-TEG CE-Phosphoramidite stands out due to its versatility in labeling oligonucleotides at multiple positions and its strong binding affinity to streptavidin.
特性
分子式 |
C52H76N5O11PS |
|---|---|
分子量 |
1010.2 g/mol |
IUPAC名 |
N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59) |
InChIキー |
JHOFQGWLXUQCDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




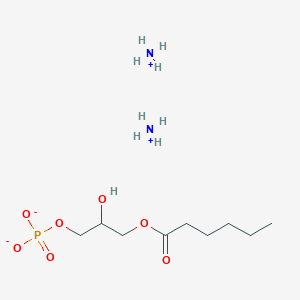

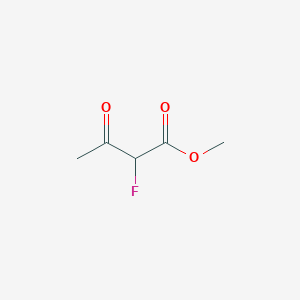


![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)
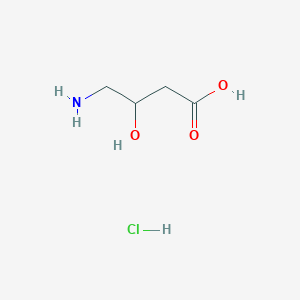
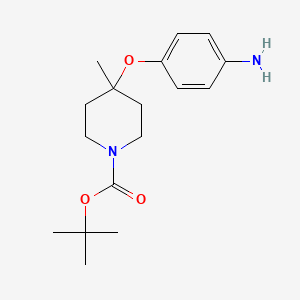
![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)

